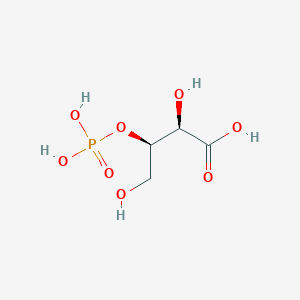
3-phospho-D-erythronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phospho-D-erythronic acid is a phosphoerythronic acid that consists of D-erythronic acid bearing an O-phospho substituent at position 3. It derives from a D-erythronic acid.
科学的研究の応用
Chemical Overview
3-Phospho-D-erythronic acid is characterized by its chemical formula C4H9O8P and is classified as a monosaccharide phosphate. It plays a role in several metabolic pathways, including those related to carbohydrate metabolism and nucleotide synthesis .
Metabolic Pathways
1. Role in Pentose Phosphate Pathway:
- This compound is involved in the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate, essential for nucleotide synthesis. This pathway is vital for cellular metabolism and maintaining redox balance.
2. Biomarker for Disease States:
- Elevated levels of erythronic acid derivatives, including this compound, have been associated with various pathological conditions such as cancer cachexia and metabolic disorders. For instance, a study found that altered blood levels of erythronic acid were linked to metabolic signatures in cachectic patients, indicating its potential as a biomarker for disease progression .
Clinical Applications
1. Cancer Research:
- Research indicates that this compound may serve as a metabolic marker in cancer studies. Elevated serum levels have been identified in patients with transaldolase deficiency, which can be linked to cancer cachexia . This suggests that monitoring levels of this compound could aid in understanding metabolic changes during cancer progression.
2. Neurocritical Care:
- In neurocritical care settings, metabolomic analyses have shown that specific metabolites, including this compound, can correlate with patient outcomes following traumatic brain injury (TBI). Studies have demonstrated that alterations in metabolite levels can discriminate between patients with varying severities of TBI .
Data Tables
| Study | Population | Sample Type | Metabolite of Interest | Main Findings |
|---|---|---|---|---|
| Dunne et al., 2004 | 16 aSAH patients | CSF | Lactate, Glutamine | Elevated levels associated with poor outcomes |
| Thomas et al., 2020 | 96 TBI patients | Serum | Erythronic acid | Altered levels correlated with MRI findings |
| Dickens et al., 2018 | 210 TBI patients | Serum | Various metabolites | Discriminated between patients with and without intracranial abnormalities |
Case Studies
Case Study 1: Cancer Cachexia
A study involving cachectic patients identified significant elevations in serum levels of erythronic acid derivatives. Using machine learning models, researchers were able to classify metabolic signatures associated with cachexia with high accuracy (85.6%) based on the presence of these metabolites .
Case Study 2: Traumatic Brain Injury
In a cohort study analyzing metabolomic profiles of TBI patients, researchers found that specific metabolites including this compound exhibited significant alterations within the first 12 hours post-injury. These changes were statistically significant and correlated with structural MRI findings, indicating their potential utility in acute clinical assessments .
特性
分子式 |
C4H9O8P |
|---|---|
分子量 |
216.08 g/mol |
IUPAC名 |
(2R,3R)-2,4-dihydroxy-3-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-1-2(3(6)4(7)8)12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 |
InChIキー |
CMVHVKHUWLAUNF-PWNYCUMCSA-N |
SMILES |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
異性体SMILES |
C([C@H]([C@H](C(=O)O)O)OP(=O)(O)O)O |
正規SMILES |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















